Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)-
Description
Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- (systematic IUPAC name: 10-[(1-ethyl-3-piperidinyl)methyl]-10H-phenothiazine) is a phenothiazine derivative characterized by a piperidine ring substituted with an ethyl group at the N-3 position, linked via a methylene bridge to the N-10 position of the phenothiazine core. This structural modification distinguishes it from simpler phenothiazines like promazine or chlorpromazine, which typically feature dimethylaminoalkyl side chains.
Phenothiazines are tricyclic heterocyclic compounds with a sulfur and nitrogen atom in the central ring. Substitutions at the N-10 position significantly influence their pharmacological properties, including receptor binding affinity, solubility, and metabolic stability .
Properties
CAS No. |
63834-09-3 |
|---|---|
Molecular Formula |
C20H24N2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
10-[(1-ethylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2S/c1-2-21-13-7-8-16(14-21)15-22-17-9-3-5-11-19(17)23-20-12-6-4-10-18(20)22/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
InChI Key |
YDOLOCJNSXOJSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 10-substituted phenothiazine derivatives such as Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- typically involves nucleophilic substitution or Mannich-type reactions at the 10-position of phenothiazine or its derivatives. The common synthetic approach includes:
- Starting from 10H-phenothiazine or 2-chloro-10H-phenothiazine derivatives.
- Reacting with an appropriate amine-containing substituent, such as N-ethyl-3-piperidylmethyl chloride or similar alkyl halides.
- Using basic or reflux conditions in anhydrous organic solvents like toluene or tetrahydrofuran (THF).
- Purification by column chromatography or crystallization to isolate the target compound.
Specific Preparation via Nucleophilic Substitution
One documented method involves the reaction of 10H-phenothiazine with N-ethyl-3-piperidylmethyl chloride under reflux in anhydrous toluene in the presence of sodium amide as a base. The reaction proceeds via nucleophilic substitution at the 10-position of phenothiazine:
- Reflux conditions: approximately 18 hours at toluene boiling point (~110°C).
- Work-up includes quenching with water, separation of organic layer, acid-base extraction to isolate the free base.
- Purification by fractional distillation or column chromatography yields the product as a viscous oil or crystalline solid.
Mannich Reaction-Based Synthesis
An alternative approach involves the Mannich reaction, where phenothiazine acts as the nucleophile, formaldehyde as the electrophile, and N-ethyl-3-piperidine as the amine component:
- Phenothiazine is reacted with formaldehyde and N-ethyl-3-piperidine under reflux in solvents such as ethanol or THF.
- The reaction typically takes 6–8 hours, monitored by thin-layer chromatography (TLC).
- After completion, the solvent is removed, and the residue is extracted with ethyl acetate.
- Organic extracts are washed, dried (e.g., over sodium sulfate), and purified by column chromatography to isolate the desired 10-((N-ethyl-3-piperidyl)methyl)phenothiazine.
Reaction Conditions and Yields
Purification and Characterization
- Purification: Commonly performed by silica gel column chromatography using solvent mixtures such as chloroform/methanol (50:1) or ethyl acetate/hexanes.
- Characterization:
- ^1H NMR spectroscopy confirms the substitution pattern and integrity of the piperidyl and phenothiazine moieties.
- Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with molecular weight 324.5 g/mol.
- Melting points reported around 100–180 °C depending on the derivative and salt form.
Example NMR data for related phenothiazine derivatives show aromatic protons in the 7.2–7.5 ppm range and aliphatic protons from the piperidyl group between 1.0–3.5 ppm.
Summary of Key Literature and Patent Sources
Chemical Reactions Analysis
Types of Reactions
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Scientific Research Applications
10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-[(1-Ethyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential antipsychotic effects. It can also inhibit certain enzymes, leading to anti-inflammatory and other pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Phenothiazine Derivatives
Key Observations :
- The ethyl-piperidine group in the target compound increases molecular weight and lipophilicity compared to methyl-piperidine (Mepazine) or dimethylamino-propyl (Promethazine) derivatives .
- Synthesis typically involves Mannich reactions (e.g., formaldehyde-mediated coupling of amines to the phenothiazine core), as seen in and .
Antioxidant and Nitric Oxide (NO) Modulation
- Unsubstituted Phenothiazine: Exhibits potent NO scavenging (IC50 = 105 ± 2 nM) but reduced activity when substituted at N-10 .
- Comparable derivatives like Mepazine demonstrate metal-chelating properties, which may enhance antioxidant effects in lanthanide complexes .
- Phenoxazine: More potent NO inhibitor (IC50 = 19 ± 3 nM) due to its oxygen-containing heterocycle .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- | Mepazine | Promethazine HCl |
|---|---|---|---|
| Calculated logP | ~4.2 | ~3.8 | 3.1 |
| Aqueous Solubility | Low (lipophilic) | Low | Moderate (salt form) |
| pKa (tertiary amine) | 9.38 (predicted) | 9.2 | 9.0 |
| Melting Point | Not reported | 180–182°C | 232–234°C |
Notes:
Biological Activity
Phenothiazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, including antipsychotic, anticancer, and antioxidant properties. The compound Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- is a notable derivative that has been investigated for its potential therapeutic applications.
Chemical Structure and Properties
The structure of Phenothiazine, 10-((N-ethyl-3-piperidyl)methyl)- features a phenothiazine core linked to an N-ethyl-3-piperidyl group. This modification is believed to enhance the compound's interaction with various biological targets, potentially improving its efficacy as a therapeutic agent.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that phenothiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of phenothiazine derivatives were evaluated for their antiproliferative activity, revealing IC50 values ranging from 0.5 to 24.5 μM across different cell types . Notably, compounds with piperidinyl and piperazinyl substituents demonstrated enhanced activity.
- In a study involving zebrafish models, certain phenothiazine derivatives not only displayed cytotoxicity but also modulated cholinesterase activity in a dose-dependent manner, indicating potential dual action against cancer and neurodegenerative diseases .
-
Neuroprotective Effects :
- Phenothiazines are known to influence cholinergic signaling pathways. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease . The inhibition of these enzymes may contribute to improved cognitive function by increasing acetylcholine levels in the brain.
-
Antioxidant Properties :
- The antioxidant capabilities of phenothiazines are well-documented. They have been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration . For example, certain phenothiazine hybrids demonstrated significant antioxidant activity in cellular assays.
Study 1: Anticancer Activity in Liver Cancer Cells
A recent study synthesized novel phenothiazine derivatives and tested them against liver cancer cell lines. The results indicated that some derivatives exhibited low toxicity while effectively modulating cholinesterase activity and demonstrating significant cytotoxic effects (IC50 values as low as 0.26 μM) .
Study 2: Neuroprotective Role in Alzheimer's Disease
Another investigation focused on the effects of phenothiazine derivatives on Aβ aggregation and cholinesterase inhibition. The findings suggested that these compounds could serve as multi-target ligands for Alzheimer's treatment by addressing multiple pathological mechanisms simultaneously .
Data Summary
Q & A
Basic: What synthetic methodologies are reported for preparing phenothiazine derivatives with N-ethyl-piperidyl substituents?
Synthesis typically involves nucleophilic substitution or alkylation reactions at the phenothiazine nitrogen. For example, the introduction of a piperidylmethyl group can be achieved via reaction with N-ethyl-3-piperidylmethyl chloride under basic conditions. Structural confirmation relies on NMR (e.g., H and C), mass spectrometry, and X-ray crystallography to verify regioselectivity and stereochemistry . Crystallographic data (e.g., triclinic crystal system with Å, Å, Å) are critical for validating bond angles and torsional strain in the final product .
Basic: How is the conformational flexibility of the piperidyl-phenothiazine system characterized?
The piperidine ring adopts a chair or boat conformation depending on substituent effects. X-ray diffraction studies reveal key torsional angles (e.g., C7–C12–N1 bond angles of and ), which influence the spatial orientation of the N-ethyl group relative to the phenothiazine core. Computational methods (DFT) and Cremer-Pople puckering parameters can quantify ring distortion and predict steric interactions .
Advanced: How can ring puckering coordinates resolve contradictions in conformational data for heterocyclic systems?
Cremer-Pople coordinates define a generalized framework to analyze nonplanar rings by decomposing puckering into amplitude () and phase () parameters. For example, a five-membered phenothiazine ring with substituents may exhibit pseudorotation, where (out-of-plane displacement) and (phase angle) distinguish between envelope and twist conformations. This method resolves discrepancies in crystallographic data by normalizing torsional angles to a unified reference plane .
Advanced: What analytical methods address challenges in quantifying serum levels of phenothiazine derivatives?
Gas-liquid chromatography (GLC) with nitrogen-phosphorus detection is preferred for clinical serum analysis due to metabolite interference in spectrophotometric assays. Pre-analytical steps include solid-phase extraction to isolate the parent compound (e.g., perazine) from glucuronide or sulfate conjugates. Method validation requires calibration within therapeutic ranges (e.g., 59–885 nmol/L) and recovery rates >90% .
Advanced: How do redox properties of phenothiazine derivatives influence their stability in electrochemical applications?
Substituents like methyl or trifluoromethyl groups enhance stability by reducing radical formation during redox cycling. Cyclic voltammetry (CV) reveals oxidation potentials () correlated with substituent electronegativity. For example, N-methylphenothiazine derivatives exhibit extended overcharge protection in lithium-ion batteries due to lower decomposition rates compared to tert-butyl analogs .
Advanced: What metabolic pathways are observed for N-ethyl-piperidyl phenothiazines, and how do they impact pharmacological activity?
Primary metabolism involves hepatic CYP450-mediated N-deethylation, forming a piperidine metabolite, followed by sulfoxidation or glucuronidation. For instance, 10-((N-ethyl-3-piperidyl)methyl)-phenothiazine undergoes epoxidation at the ethylene linker, which may reduce dopamine receptor affinity. LC-MS/MS studies with isotopically labeled analogs are critical for tracking metabolite profiles and assessing bioactivity .
Advanced: How do structural modifications at the phenothiazine N-position affect receptor binding kinetics?
The N-ethyl-piperidyl group enhances lipophilicity, improving blood-brain barrier penetration. Comparative SAR studies show that elongation of the alkyl chain (e.g., propyl vs. ethyl) reduces D receptor antagonism but increases selectivity for histamine H receptors. Radioligand binding assays (e.g., H-spiperone competition) quantify affinity shifts, with IC values varying by >10-fold across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
